molecular formula C19H24N2 B1237495 Vincane

Vincane

Cat. No. B1237495
M. Wt: 280.4 g/mol
InChI Key: VYXFLLCQSGSEMS-MOPGFXCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vincane is an indole alkaloid fundamental parent and an indole alkaloid.

Scientific Research Applications

Pharmacognosy and Biotechnology

The Catharanthus (or Vinca) alkaloids, including vincane derivatives, are extensively researched for their anticancer properties. Vinblastine, a related compound, has been used as an anticancer drug for over 40 years. Catharanthus roseus, the plant source of these alkaloids, serves as a model for biotechnological studies on plant secondary metabolism. Biotechnological research focuses on alternative production systems for these alkaloids, such as in vitro culture of C. roseus cells, and on metabolic engineering to enhance alkaloid production (van der Heijden et al., 2004).

Thermal Rearrangements in Chemistry

Research in chemical processes has shown that compounds with an "aspidosperma" framework can rearrange to "vinca" derivatives like vincane under certain conditions. This kind of chemical transformation is significant for understanding the structural basis of these compounds and their potential applications (Hugel & Lévy, 1984).

Anticancer Agent Properties

Vincamine, closely related to vincane, has been identified as a potential anticancer agent. It is traditionally used as a dietary supplement and a vasodilator. Recent studies have shown that vincamine can induce apoptosis in cancer cells and disrupt mitochondrial membrane potential, suggesting its potential as a safe anticancer agent (Al-Rashed et al., 2021).

Alkaloids in Cancer Therapy

Alkaloids from plants, including Vinca alkaloids, have demonstrated antiproliferative and anticancer effects. They serve as a rich source for drug discovery, with several, like vinblastine and vincristine, already developed as anticancer drugs. The pharmacological profiles of these alkaloids highlight their importance in cancer therapy (Mondal et al., 2019).

Biotechnological Advancements in Catharanthus Roseus

Catharanthus roseus, the source plant of Vinca alkaloids, has been the subject of extensive biotechnological research. Techniques like plant tissue culture, genetic transformation, and secondary metabolite production have been explored to enhance the production of these medically significant alkaloids (Das et al., 2020).

Novel Aspects of Vinca Alkaloids

The Vinca alkaloids, including vincane-related compounds, continue to be a focus of cancer therapy research. Despite their long history in clinical use, ongoing research explores new derivatives and their potential applications, highlighting the evolving understanding and utility of these compounds in modern medicine (Duflos et al., 2012).

properties

Product Name

Vincane

Molecular Formula

C19H24N2

Molecular Weight

280.4 g/mol

IUPAC Name

(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene

InChI

InChI=1S/C19H24N2/c1-2-19-9-5-11-20-12-8-15-14-6-3-4-7-16(14)21(13-10-19)17(15)18(19)20/h3-4,6-7,18H,2,5,8-13H2,1H3/t18-,19+/m1/s1

InChI Key

VYXFLLCQSGSEMS-MOPGFXCFSA-N

Isomeric SMILES

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4CC2

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4CC2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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